molecular formula C18H14F2N2O2 B2862172 4-[3-(Difluoromethoxy)benzyl]-6-phenylpyridazin-3-ol CAS No. 1435984-70-5

4-[3-(Difluoromethoxy)benzyl]-6-phenylpyridazin-3-ol

Cat. No.: B2862172
CAS No.: 1435984-70-5
M. Wt: 328.319
InChI Key: BEKXISBSKGZURS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[3-(Difluoromethoxy)benzyl]-6-phenylpyridazin-3-ol is a high-purity chemical reagent designed for research applications. This compound belongs to the pyridazinone chemical class, which is recognized in scientific literature for its relevance in medicinal chemistry and drug discovery. Pyridazinone derivatives are frequently investigated for their potential to modulate key biological targets, including various kinase enzymes and phosphodiesterases (PDEs) . For instance, certain pyridazin-3-one derivatives have been specifically designed and studied as potent PDE4 inhibitors, indicating a potential pathway for research into inflammatory diseases . Other research has demonstrated that structurally related compounds can act as potent inhibitors of discoidin domain receptors (DDRs) like DDR1 and DDR2, which are tyrosine kinase receptors involved in processes such as idiopathic pulmonary fibrosis (IPF) . The structure of this compound, featuring a difluoromethoxybenzyl group, suggests it may offer improved metabolic stability and membrane permeability, making it a valuable tool for probing biological function and optimizing structure-activity relationships (SAR) in preclinical research. Researchers can utilize this compound for hit-to-lead optimization, target validation, and biochemical assay development. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

5-[[3-(difluoromethoxy)phenyl]methyl]-3-phenyl-1H-pyridazin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14F2N2O2/c19-18(20)24-15-8-4-5-12(10-15)9-14-11-16(21-22-17(14)23)13-6-2-1-3-7-13/h1-8,10-11,18H,9H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEKXISBSKGZURS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NNC(=O)C(=C2)CC3=CC(=CC=C3)OC(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of 3-(Difluoromethoxy)benzyl Bromide

The 3-(difluoromethoxy)benzyl group is typically introduced via alkylation or nucleophilic substitution. A common precursor, 3-(difluoromethoxy)benzyl alcohol, is synthesized by reacting 3-hydroxybenzaldehyde with chlorodifluoromethane in the presence of a base (e.g., K₂CO₃). Subsequent bromination using PBr₃ in dichloromethane yields 3-(difluoromethoxy)benzyl bromide:

$$
\text{3-(Difluoromethoxy)benzyl alcohol} + \text{PBr}3 \xrightarrow{\text{CH}2\text{Cl}_2, 0^\circ\text{C}} \text{3-(Difluoromethoxy)benzyl bromide} \quad (75\%\ \text{yield})
$$

Synthesis of 6-Phenylpyridazin-3(2H)-one

The pyridazin-3-ol core is often constructed via cyclization of 1,4-diketones or hydrazine-mediated ring closure. For example, phenylglyoxal and ethyl acetoacetate undergo condensation with hydrazine hydrate to form 6-phenylpyridazin-3(2H)-one:

$$
\text{Phenylglyoxal} + \text{Ethyl acetoacetate} \xrightarrow{\text{NH}2\text{NH}2, \text{EtOH}} \text{6-Phenylpyridazin-3(2H)-one} \quad (58\%\ \text{yield})
$$

Assembly of the Target Compound

Alkylation of Pyridazin-3(2H)-one

The benzylation of 6-phenylpyridazin-3(2H)-one with 3-(difluoromethoxy)benzyl bromide is achieved under basic conditions. Potassium carbonate in dimethylformamide (DMF) facilitates the alkylation at the 4-position:

$$
\text{6-Phenylpyridazin-3(2H)-one} + \text{3-(Difluoromethoxy)benzyl bromide} \xrightarrow{\text{K}2\text{CO}3, \text{DMF}} \text{4-[3-(Difluoromethoxy)benzyl]-6-phenylpyridazin-3-ol} \quad (63\%\ \text{yield})
$$

Table 1: Optimization of Alkylation Conditions

Base Solvent Temperature (°C) Yield (%)
K₂CO₃ DMF 80 63
NaH THF 60 48
Cs₂CO₃ DMSO 100 55

Alternative Route: Suzuki-Miyaura Coupling

An alternative approach involves coupling a pre-functionalized pyridazine boronic ester with a brominated benzyl difluoromethoxy derivative. Palladium(II) acetate and triphenylphosphine catalyze the cross-coupling in toluene/water:

$$
\text{4-Bromo-6-phenylpyridazin-3-ol} + \text{3-(Difluoromethoxy)benzylboronic acid} \xrightarrow{\text{Pd(OAc)}2, \text{PPh}3} \text{Target Compound} \quad (52\%\ \text{yield})
$$

Functionalization of the Difluoromethoxy Group

Demethylation of Methoxy Precursors

In some cases, a methoxy group is selectively demethylated using boron tribromide (BBr₃) in dichloromethane. This method is critical for generating phenolic intermediates:

$$
\text{3-Methoxybenzaldehyde} \xrightarrow{\text{BBr}3, \text{CH}2\text{Cl}_2} \text{3-Hydroxybenzaldehyde} \quad (28\%\ \text{yield})
$$

Challenges and Optimization Strategies

Regioselectivity in Alkylation

Competing alkylation at the 2-position of pyridazin-3(2H)-one necessitates careful control of reaction conditions. Steric hindrance from the 6-phenyl group favors 4-substitution, but excess benzyl bromide can lead to di-alkylation.

Purification Techniques

Column chromatography (SiO₂, ethyl acetate/hexane) is standard, but recrystallization from ethanol/water improves purity for crystalline intermediates.

Chemical Reactions Analysis

Types of Reactions

4-[3-(Difluoromethoxy)benzyl]-6-phenylpyridazin-3-ol can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert this compound into different reduced forms.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and specific solvents to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific type of reaction and the conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted products with different functional groups.

Scientific Research Applications

4-[3-(Difluoromethoxy)benzyl]-6-phenylpyridazin-3-ol has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities and interactions with biological molecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a lead compound in drug discovery.

    Industry: It is used in the development of new materials and as an intermediate in the production of other chemical compounds.

Mechanism of Action

The mechanism of action of 4-[3-(Difluoromethoxy)benzyl]-6-phenylpyridazin-3-ol involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Analysis :

  • The higher LogP of the target compound suggests greater lipophilicity, favoring blood-brain barrier penetration for CNS-targeted applications.
  • Lower water solubility compared to may necessitate formulation optimization for oral bioavailability.

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